Abyssinone V 4'-methyl ether

Description

Botanical Sources and Ecological Context

Abyssinone V 4'-methyl ether is primarily found in plants belonging to the Erythrina genus, a group of flowering plants in the pea family, Fabaceae. Research has identified several species within this genus as sources of the compound. These include Erythrina droogmansiana, Erythrina abyssinica, Erythrina senegalensis, Erythrina mildbraedii, Erythrina lysistemon, and Erythrina schliebenii. uonbi.ac.kenih.govscilit.comnih.govnih.gov The compound is often isolated from the root or stem bark of these plants. scilit.comhygeiajournal.comchemfaces.com

The Erythrina genus is widely distributed across tropical and subtropical regions of the world. scispace.com The specific species known to contain this compound have been documented in various parts of Africa. For instance, specimens of Erythrina droogmansiana have been collected in Cameroon, specifically in locations such as Nkomekoui, Yaoundé. hygeiajournal.comscispace.com Similarly, Erythrina abyssinica is described as an African medicinal plant. uonbi.ac.ke The phytochemical profile of these plants is rich in flavonoids, with this compound being one of several related compounds isolated, including Abyssinone V, Sigmoidin D, and Alpinumisoflavone. uonbi.ac.kechemfaces.com

Table 1: Botanical Sources of this compound

| Genus | Species | Plant Part |

|---|---|---|

| Erythrina | E. droogmansiana | Root Bark hygeiajournal.com |

| Erythrina | E. abyssinica | Not Specified uonbi.ac.ke |

| Erythrina | E. senegalensis | Trunk Bark scilit.com |

| Erythrina | E. mildbraedii | Root Bark chemfaces.com |

| Erythrina | E. lysistemon | Stem Bark nih.gov |

Advanced Extraction Techniques

The initial step in isolating this compound from its plant sources involves extraction using various organic solvents. The choice of solvent is critical for efficiently removing the compound from the plant matrix.

Commonly used solvents include:

Ethyl Acetate (B1210297): This solvent has been frequently used for the extraction of this compound from the powdered root bark of Erythrina droogmansiana. nih.govhygeiajournal.comscispace.com

Methanol: The trunk bark of Erythrina senegalensis and the root bark of E. droogmansiana have been extracted with methanol. scilit.comhygeiajournal.com

Successive Extraction: In some protocols, a successive extraction method is employed. For example, the root bark of E. droogmansiana was extracted first with ethyl acetate and then with methanol. hygeiajournal.com

The general procedure involves macerating the air-dried and pulverized plant material in the chosen solvent at room temperature for a period, often around 48 hours. nih.govscispace.com Following maceration, the mixture is filtered, and the solvent is evaporated under reduced pressure using an apparatus like a rotary evaporator to yield a crude extract. nih.govhygeiajournal.comscispace.com

Data on the direct comparative efficiency of different solvents for extracting this compound is limited in the reviewed literature. However, specific extraction yields have been reported. In one study involving Erythrina droogmansiana, 1.2 kg of dried, pulverized root bark yielded 150 grams of crude ethyl acetate extract, which corresponds to an extraction efficiency of 12.5%. nih.govscispace.com

Table 2: Extraction Protocol and Yield for this compound

| Plant Species | Plant Part | Solvent | Extraction Method | Yield of Crude Extract | Reference |

|---|

Chromatographic Purification Strategies

Following the initial solvent extraction, the resulting crude extract contains a mixture of various compounds. To isolate this compound, multi-step chromatographic techniques are essential.

The most common strategy involves column chromatography over silica (B1680970) gel. nih.govscispace.com The process is typically as follows:

The crude extract is loaded onto a silica gel column packed in a non-polar solvent like n-hexane.

A gradient elution is then performed. This involves gradually increasing the polarity of the mobile phase. A common solvent gradient system starts with 100% n-hexane and progressively introduces more polar solvents like ethyl acetate and then methanol. nih.govscispace.com The fractions are collected in series.

The collected fractions are monitored using Thin Layer Chromatography (TLC) to identify those containing the compound of interest based on their profiles. nih.gov

Fractions with similar TLC profiles are combined.

Repeated column chromatography is often necessary to achieve high purity. For example, a specific fraction might be subjected to further purification using a solvent system like hexane-ethyl acetate in a 90:10 ratio to yield the pure compound. nih.gov

The final, purified this compound is typically obtained as a white powder. nih.gov The identity and structure of the isolated compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govscispace.com

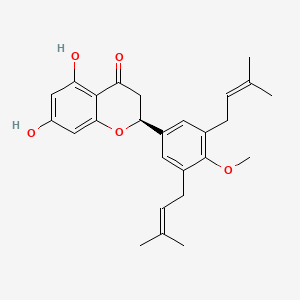

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-methoxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O5/c1-15(2)6-8-17-10-19(11-18(26(17)30-5)9-7-16(3)4)23-14-22(29)25-21(28)12-20(27)13-24(25)31-23/h6-7,10-13,23,27-28H,8-9,14H2,1-5H3/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEBMTRMMJXPTM-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346971 | |

| Record name | 4-Methylabyssinone V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201480-12-8 | |

| Record name | 4-Methylabyssinone V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Chromatographic Purification Strategies

Utilization of Silica (B1680970) Gel Column Chromatography and Gradient Elution

A primary and crucial step in the purification of Abyssinone V 4'-methyl ether is silica gel column chromatography. nih.govhygeiajournal.com This technique separates compounds based on their polarity. The crude extract is loaded onto a column packed with silica gel.

A gradient elution system is then employed, where the polarity of the solvent mixture (mobile phase) is gradually increased over time. nih.govhygeiajournal.com This is typically achieved by starting with a non-polar solvent, such as n-hexane, and progressively introducing more polar solvents like ethyl acetate (B1210297) and methanol. nih.govhygeiajournal.com This gradual change in solvent polarity allows for the sequential elution of compounds from the silica gel, with less polar compounds eluting first, followed by more polar ones. This methodical separation is critical for isolating individual compounds from the complex plant extract.

The following table provides an example of a gradient elution scheme used in the isolation of this compound from the ethyl acetate extract of Erythrina droogmansiana root bark. nih.gov

| Fraction Series | Eluent Composition (increasing polarity) |

| 1 | n-hexane 100% |

| 2 | n-hexane-ethyl acetate (90:10) |

| 3 | n-hexane-ethyl acetate (80:20) |

| 4 | n-hexane-ethyl acetate (70:30) |

| 5 | n-hexane-ethyl acetate (50:50) |

| 6 | n-hexane-ethyl acetate (30:70) |

| 7 | n-hexane-ethyl acetate (20:80) |

| 8 | ethyl acetate 100% |

| 9 | ethyl acetate-methanol (90:10) |

| 10 | ethyl acetate-methanol (80:20) |

| 11 | ethyl acetate-methanol (70:30) |

| 12 | ethyl acetate-methanol (50:50) |

| 13 | ethyl acetate-methanol (30:70) |

| 14 | ethyl acetate-methanol (20:80) |

| 15 | methanol 100% |

Repeated column chromatography of specific fractions, often guided by TLC analysis, is necessary to obtain the pure compound. nih.govhygeiajournal.com

Thin-Layer Chromatography (TLC) for Fraction Profiling

Throughout the column chromatography process, Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation. nih.govscispace.com Small aliquots of the collected fractions are spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. The plate is then developed in a chamber containing a suitable solvent system.

TLC allows for the rapid profiling of the fractions, indicating the presence and separation of different compounds. nih.govscirp.org Fractions exhibiting similar TLC profiles are often combined for further purification. nih.govscispace.com This analytical technique guides the entire isolation process, enabling researchers to track the target compound and make informed decisions about which fractions to subject to further chromatographic steps.

Yield Optimization and Scale-Up Considerations in Natural Product Isolation

The initial extraction of 1,200 g of air-dried and pulverized root barks of E. droogmansiana with ethyl acetate yielded 150 g (12.5%) of a crude extract. nih.gov From 100 g of this crude extract, 500 mg of this compound was isolated. hygeiajournal.com

Optimizing the yield of a target natural product like this compound is a critical aspect of the isolation process. This involves careful selection of the plant material, the extraction solvent, and the chromatographic conditions. The choice of solvent for the initial extraction is crucial; it should efficiently solubilize the target compound while minimizing the extraction of undesirable substances.

Scaling up the isolation process from a laboratory setting to a larger scale presents several challenges. These include the availability of large quantities of high-quality plant material, the handling of larger volumes of solvents, and the need for larger chromatographic columns and equipment. The efficiency of the separation may also change with scale, requiring adjustments to the gradient elution profile and other parameters to maintain purity and optimize yield. Careful planning and process development are essential for a successful scale-up of natural product isolation.

Chemical Synthesis, Semi Synthesis, and Biotransformation Pathways

Total Synthesis Approaches to the Abyssinone V 4'-methyl ether Skeleton

The total synthesis of the this compound skeleton, a C-prenylated flavanone (B1672756), hinges on the strategic assembly of two key aromatic rings and the subsequent formation of the central heterocyclic pyranone ring. The general and most widely applied method for constructing the flavanone core involves the cyclization of a 2'-hydroxychalcone (B22705) intermediate. researchgate.net This chalcone (B49325) itself is typically formed through a base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) (A-ring precursor) and a substituted benzaldehyde (B42025) (B-ring precursor).

For this compound, the required precursors would be 2,4,6-trihydroxyacetophenone for the A-ring and the more complex 4-methoxy-3,5-diprenylbenzaldehyde for the B-ring.

The primary challenge in the total synthesis of this compound lies in the preparation of the B-ring precursor, 4-methoxy-3,5-diprenylbenzaldehyde. The synthesis of such prenylated aromatic compounds is a critical step. orientjchem.org Generally, this involves the introduction of prenyl (3-methyl-2-butenyl) groups onto an aromatic backbone.

A common starting material for the B-ring would be p-hydroxybenzaldehyde. The hydroxyl and aldehyde functionalities often require protection before the prenylation steps to prevent unwanted side reactions. The prenyl groups can then be introduced via electrophilic substitution using a prenylating agent like prenyl bromide in the presence of a Lewis acid or by utilizing Friedel-Crafts type reactions. Achieving the correct substitution pattern (at the 3 and 5 positions) is a significant hurdle that requires careful control of reaction conditions or the use of directing groups.

Achieving regioselectivity—the addition of the prenyl groups to the correct positions on the aromatic ring—is paramount. uniovi.es Several strategies have been developed to control the position of C-prenylation on phenolic compounds:

Direct Electrophilic Prenylation: This method can be effective, but often leads to a mixture of products (C- vs. O-prenylation and different C-positions). The inherent directing effects of the existing substituents (hydroxyl/methoxy (B1213986) and aldehyde groups) on the benzaldehyde ring guide the incoming prenyl groups, typically to the ortho and para positions relative to the activating hydroxyl/methoxy group. For the target molecule, prenylation is required at both positions ortho to the methoxy group.

Use of Prenylating Reagents and Catalysts: Different reagents and catalysts can influence the site of prenylation. For instance, using zinc chloride (ZnCl₂) with 3-methyl-2-buten-1-ol (B147165) can facilitate C-prenylation. nih.gov Acidic clays (B1170129) like Montmorillonite K10 have also been shown to catalyze regioselective rearrangements of O-prenylated intermediates to C-prenylated products. utm.my

Enzymatic Prenylation: Biocatalytic approaches using aromatic prenyltransferases offer high regioselectivity. nih.gov These enzymes can specifically attach prenyl groups to defined positions on a flavonoid or phenolic precursor, overcoming the selectivity issues of purely chemical methods.

A plausible synthetic route would involve the dialkylation of a protected p-hydroxybenzaldehyde derivative under conditions optimized for C-prenylation at the 3 and 5 positions.

Once the key intermediates (2,4,6-trihydroxyacetophenone and 4-methoxy-3,5-diprenylbenzaldehyde) are obtained, they are condensed under basic conditions (Claisen-Schmidt condensation) to form the corresponding 2'-hydroxychalcone.

The final key step is the intramolecular cyclization of this chalcone to yield the flavanone skeleton. researchgate.net This reaction involves a nucleophilic attack of the 2'-hydroxyl group onto the α,β-unsaturated ketone system of the chalcone bridge (an intramolecular oxa-Michael addition). This cyclization can be catalyzed under various conditions:

Acid Catalysis: Refluxing the chalcone in ethanol (B145695) with a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) is a common method. orientjchem.org

Base Catalysis: While less common due to potential retro-aldol side reactions, bases like piperidine (B6355638) can also be used.

Alternative Catalysts: Milder and more efficient conditions have been developed, using catalysts such as potassium fluoride (B91410) on celite (KF-celite) in methanol, which can give high conversion rates. Enzyme-assisted methods, for example using chalcone isomerase, provide a green chemistry approach to this transformation, yielding optically active flavanones.

While a specific total synthesis for this compound is not prominently documented, a comparison of the general methodologies highlights varying efficiencies.

| Step | Method | Advantages | Disadvantages |

| Prenylation | Direct Chemical Prenylation | Straightforward, readily available reagents. | Often lacks regioselectivity, leading to mixtures of isomers and low yields of the desired product. |

| Prenylation | Rearrangement (Claisen) | Can provide good regioselectivity. | Requires an initial O-prenylation step and specific thermal or catalytic conditions for rearrangement. |

| Prenylation | Enzymatic Prenylation | High regioselectivity and stereospecificity. nih.gov | Requires specific enzymes which may not be readily available; may have substrate limitations. |

| Cyclization | Strong Acid/Base Catalysis | Simple and established methods. | Harsh conditions can lead to side reactions, decomposition, or racemization. |

| Cyclization | KF-Celite Catalysis | Milder conditions, often higher yields and cleaner reactions. | Requires preparation of the supported reagent. |

| Cyclization | Microwave-Assisted | Drastically reduced reaction times and often improved yields. | Requires specialized microwave reactor equipment. |

For a complex molecule like this compound, a highly efficient route would likely involve a regioselective enzymatic or clay-catalyzed prenylation strategy for the B-ring intermediate, followed by a high-yielding, mild cyclization method such as using KF-celite to form the final flavanone structure.

Semi-Synthetic Derivatization from Natural Precursors

Semi-synthesis involves the chemical modification of a natural product that is structurally similar to the target compound. If this compound were isolated in sufficient quantities, it could serve as a starting material for the creation of novel analogues with potentially altered biological activities.

Standard organic reactions can be applied to the flavanone core to generate various derivatives.

Oxime Derivatives: The ketone group at the C-4 position of the flavanone is reactive towards nucleophiles. It can be converted to an oxime by reacting this compound with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate (B1210297). This reaction transforms the carbonyl (C=O) group into an oxime (C=N-OH) functionality.

Tetrahydro Derivatives (Flavan-4-ols): The term "tetrahydro" can refer to several reduction products. A common derivatization is the reduction of the C-4 ketone to a secondary alcohol (a hydroxyl group), yielding the corresponding flavan-4-ol. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic transfer hydrogenation. The latter method uses a hydrogen donor (like 2-propanol) and a metal catalyst (e.g., ruthenium complexes) to perform the reduction under mild conditions.

Acetyl Derivatives: The free hydroxyl groups on the A-ring (at positions C-5 and C-7) can be readily acetylated. This is typically done by treating the parent flavanone with an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine. This reaction converts the phenolic hydroxyl (-OH) groups into ester (-OAc) groups. Enzymatic methods using lipases can also achieve acylation, sometimes with improved selectivity.

These semi-synthetic modifications are valuable for structure-activity relationship (SAR) studies, helping to identify the key functional groups responsible for a compound's biological effects.

Investigation of Reaction Conditions and Product Yields

The specific chemical synthesis of this compound has not been extensively detailed in the available literature. However, a plausible synthetic route can be inferred from the successful total synthesis of its close analog, (±)-abyssinoflavanone V. researchgate.net The synthesis of this compound would likely follow a similar multi-step process involving C-prenylation, selective protection of phenolic hydroxyl groups, aldol (B89426) condensation, cyclization, and a final methylation step.

A potential synthetic pathway would commence with readily available starting materials, such as 4-hydroxybenzaldehyde (B117250) and 2,4,6-trihydroxyacetophenone. researchgate.net The key steps would involve the regioselective introduction of two prenyl groups onto the B-ring precursor and a subsequent methylation of the 4'-hydroxyl group.

A Proposed Synthetic Approach:

Preparation of the B-ring precursor: The synthesis would likely begin with the protection of the aldehyde group of 4-hydroxybenzaldehyde, followed by C-prenylation to introduce the two 3-methylbut-2-enyl groups at the 3' and 5' positions.

Preparation of the A-ring precursor: 2,4,6-trihydroxyacetophenone would serve as the precursor for the A-ring of the flavanone skeleton.

Aldol Condensation: The protected and prenylated B-ring aldehyde would then be reacted with the A-ring precursor in an aldol condensation reaction to form a chalcone intermediate.

Cyclization: The resulting chalcone would undergo intramolecular cyclization to form the flavanone core.

Deprotection and Methylation: Finally, removal of any protecting groups and selective methylation of the 4'-hydroxyl group would yield this compound.

The reaction conditions for each step would need to be carefully optimized to maximize the yield and minimize the formation of side products. For instance, the choice of solvent, temperature, and catalyst for the aldol condensation and cyclization steps would be critical. Similarly, the selection of a suitable methylating agent and reaction conditions would be crucial for the final step to ensure selective methylation at the desired position.

Table 1: Proposed Reaction Steps and Potential Conditions for the Synthesis of this compound

| Step | Reaction | Potential Reagents and Conditions | Expected Outcome |

| 1 | C-Prenylation of B-ring precursor | Prenyl bromide, base (e.g., K2CO3), solvent (e.g., acetone) | Introduction of two prenyl groups onto the 4-hydroxybenzaldehyde derivative |

| 2 | Aldol Condensation | Base catalyst (e.g., NaOH or KOH), solvent (e.g., ethanol) | Formation of a prenylated chalcone intermediate |

| 3 | Cyclization | Acid or base catalysis, heat | Formation of the flavanone skeleton |

| 4 | Methylation | Methylating agent (e.g., dimethyl sulfate), base, solvent | Methylation of the 4'-hydroxyl group to yield the final product |

Biotransformation and Biosynthetic Studies

Enzymatic and Microbial Conversion Processes

Specific studies on the enzymatic and microbial conversion of this compound are not prominently documented. However, general principles of flavonoid biotransformation by microorganisms can provide insights into potential conversion pathways. Microorganisms, particularly fungi and bacteria, are known to catalyze a variety of reactions on flavonoid skeletons, including hydroxylation, demethylation, glycosylation, and deglycosylation. nih.govresearchgate.net

For a compound like this compound, microbial transformation could potentially lead to:

Demethylation: The 4'-methyl ether group could be cleaved by microbial enzymes to yield Abyssinone V.

Hydroxylation: Additional hydroxyl groups could be introduced on either the A or B rings, or on the prenyl side chains.

Glycosylation: Sugar moieties could be attached to the free hydroxyl groups at positions 5 and 7.

Modification of Prenyl Groups: The prenyl side chains could undergo oxidation, cyclization, or other modifications.

The specific products formed would depend on the microorganism and the enzymes it produces. For example, Aspergillus and Cunninghamella species are known for their ability to hydroxylate flavonoids. nih.gov Lactic acid bacteria have been shown to possess glycosidase activities, which could potentially deglycosylate related flavonoid glycosides to yield aglycones that could then be further modified. nih.gov

Enzymatic synthesis could also be a viable route for the modification of this compound. Lipases, for instance, are commonly used for the acylation of flavonoids to enhance their lipophilicity. nih.govresearchgate.net While this would add an acyl group rather than modify the core structure in the ways mentioned above, it represents a potential enzymatic modification.

Proposed Biosynthetic Pathways of this compound within Source Organisms

This compound is a naturally occurring prenylated flavanone found in plants of the Erythrina genus. fao.org Its biosynthesis is believed to follow the general phenylpropanoid pathway, which is responsible for the production of all flavonoids in plants. mdpi.com

The proposed biosynthetic pathway can be broken down into the following key stages:

Formation of the Flavanone Skeleton: The pathway begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA. This molecule then undergoes condensation with three molecules of malonyl-CoA, catalyzed by chalcone synthase, to form naringenin (B18129) chalcone. Chalcone isomerase then catalyzes the cyclization of the chalcone to form the flavanone naringenin, which serves as a central precursor for a wide variety of flavonoids. mdpi.commdpi.com

Hydroxylation and Methylation: For the B-ring of this compound, naringenin would likely undergo hydroxylation at the 4' position to form eriodictyol. Subsequent methylation of this 4'-hydroxyl group, catalyzed by a specific O-methyltransferase, would lead to the hesperetin (B1673127) skeleton.

Prenylation: The introduction of the two prenyl groups at the 3' and 5' positions of the B-ring is a crucial step. This reaction is catalyzed by prenyltransferase enzymes, which transfer a dimethylallyl pyrophosphate (DMAPP) moiety to the aromatic ring. nih.gov The biosynthesis of DMAPP itself occurs through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com

The timing and order of the methylation and prenylation steps can vary. It is possible that prenylation occurs before methylation, or vice versa. The regioselectivity of the prenyltransferases in Erythrina species dictates the specific positions of the prenyl groups.

Table 2: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme | Abbreviation | Role in Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA |

| Chalcone synthase | CHS | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone |

| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to naringenin |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates naringenin to eriodictyol |

| O-methyltransferase | OMT | Methylates the 4'-hydroxyl group |

| Prenyltransferase | PT | Transfers prenyl groups to the flavonoid skeleton |

This proposed pathway is based on the well-established general principles of flavonoid biosynthesis and the known presence of related prenylated flavonoids in the Erythrina genus. Further research, including isotopic labeling studies and characterization of the specific enzymes from Erythrina droogmansiana, would be necessary to fully elucidate the precise biosynthetic route of this compound.

Molecular Mechanisms of Action and Cellular Interventions

Engagement with Cellular and Subcellular Targets

The compound's effects are initiated through its interaction with specific cellular components, including key enzymes that regulate inflammation and tissue remodeling.

The precise molecular binding interactions and direct protein targets of Abyssinone V 4'-methyl ether have not yet been fully discovered. nih.gov While its effects on downstream enzymatic activity are documented, the specific binding sites and the nature of the molecular bonds formed with its target proteins remain an area for further investigation. nih.gov

This compound has been shown to modulate the activity of critical enzymes involved in pathological processes. A significant inhibitory effect has been observed on Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer cell invasion by degrading the extracellular matrix. nih.gov In studies using MDA-MB-231 breast cancer cells, treatment with this compound at a concentration of 20 µM resulted in a significant decrease in MMP-9 activity. nih.gov However, it did not show a significant effect on the related enzyme, MMP-2. nih.gov

Furthermore, the compound's recognized anti-inflammatory properties may be mediated in part through the inhibition of the cyclooxygenase (COX) pathway. hygeiajournal.com It is suggested that this compound may interfere with the synthesis of inflammatory mediators such as prostaglandins, which are products of COX enzymes. hygeiajournal.com

Table 1: Modulation of Enzymatic Activity by this compound

| Enzyme | Effect | Cell Line | Concentration | Source |

|---|---|---|---|---|

| Matrix Metalloproteinase-9 (MMP-9) | Significant Decrease in Activity | MDA-MB-231 | 20 µM | nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | No Significant Effect | MDA-MB-231 | 20 µM | nih.gov |

Influence on Intracellular Signaling Cascades

The compound exerts a profound influence on signaling pathways that govern cell survival and death, particularly those related to apoptosis.

This compound is a potent inducer of apoptosis, primarily acting through the intrinsic, or mitochondrial, pathway. nih.gov This is evidenced by its ability to decrease the mitochondrial transmembrane potential in cancer cells. nih.gov The disruption of the mitochondrial membrane is a key event that initiates a cascade of intracellular signals leading to programmed cell death. The balance between pro-apoptotic proteins (like Bax, Bad, Bak) and anti-apoptotic proteins regulates this process. nih.gov

A hallmark of the mitochondrial apoptotic pathway is the activation of a specific sequence of caspase enzymes. Treatment of MDA-MB-231 cells with this compound leads to the significant activation of caspase-9, the initiator caspase in this pathway, and caspase-3, a key executioner caspase. nih.gov After 8 hours of incubation with 20 µM of the compound, a 45% increase in caspase-9 activity and a 50% increase in caspase-3 activity were observed. nih.gov Notably, the compound failed to activate caspase-8, which is the initiator caspase for the extrinsic (death receptor-mediated) apoptotic pathway, confirming the specificity of its action on the mitochondrial route. nih.gov

Table 2: Effect on Caspase Activation in MDA-MB-231 Cells

| Caspase | Concentration | Incubation Time | Result | Source |

|---|---|---|---|---|

| Caspase-9 | 20 µM | 8 hours | 45% increase in activity | nih.gov |

| Caspase-3 | 20 µM | 8 hours | 50% increase in activity | nih.gov |

The induction of the mitochondrial apoptotic pathway by this compound is further controlled by its influence on the expression of the Bcl-2 family of proteins. The compound causes a concentration-dependent reduction in the expression of the anti-apoptotic proteins Bcl-2 and Bcl-XL in MDA-MB-231 cells. nih.gov By downregulating these survival proteins, this compound shifts the cellular balance in favor of apoptosis. While the mitochondrial pathway is critically regulated by a balance between anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins such as Bax and the tumor suppressor p53, the direct effects of this compound on p53 and Bax expression have not been specifically detailed in the available scientific literature. nih.gov

Table 3: Regulation of Apoptosis-Related Proteins

| Protein | Protein Family | Effect of this compound | Source |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Downregulation of expression | nih.gov |

| Bcl-XL | Anti-apoptotic | Downregulation of expression | nih.gov |

| p53 | Pro-apoptotic | Effect not specifically reported |

Cell Cycle Arrest at Specific Phases (e.g., G2/M and S phases)

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells. Specifically, in studies involving the triple-negative breast cancer cell line MDA-MB-231, the compound induced a significant, concentration-dependent increase in the percentage of cells accumulating in the G2/M and S phases of the cell cycle. epa.govnih.gov This disruption of the cell cycle is a key mechanism for its antiproliferative and cytotoxic effects, as it prevents cancer cells from successfully dividing and multiplying. epa.gov

Regulation of Reactive Oxygen Species (ROS) Homeostasis

The compound also modulates the balance of reactive oxygen species (ROS) within cancer cells. Research on MDA-MB-231 cells demonstrated that incubation with this compound led to an increase in intracellular ROS levels. epa.govnih.gov Elevated ROS can induce significant cellular stress and damage to mitochondria, leading to the activation of apoptotic pathways. This increase in ROS is a contributing factor to the compound's ability to induce programmed cell death in cancer cells. epa.gov

Impact on Fundamental Cellular Processes

Inhibition of Cancer Cell Growth and Proliferation

This compound exhibits notable antiproliferative effects across various cancer cell lines. nih.gov Studies have documented its ability to inhibit the growth of human prostate carcinoma cells (DU145 and PC3), liver carcinoma cells (HepG2), and breast adenocarcinoma cells (MCF-7). nih.gov

The growth-inhibitory properties of this compound are linked to its cytotoxic activity against a range of tumor cells. epa.govnih.gov The compound has demonstrated significant cytotoxicity after 24 hours of exposure in several cancer cell lines. epa.gov The half-maximal cytotoxic concentrations (CC50) indicate a pronounced effect against breast cancer cells, including both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) types. epa.gov

| Cell Line | Cancer Type | CC50 (µM) |

|---|---|---|

| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | 20 ± 1.12 epa.gov |

| MCF-7 | Breast Adenocarcinoma (ER-Positive) | 21 ± 2.5 epa.gov |

| 4T1 | Mouse Mammary Carcinoma | 18 ± 1.51 epa.gov |

| SK-MEL-28 | Human Melanoma | 18 ± 0.8 epa.gov |

| SF-295 | Human Glioblastoma | 21 ± 1.03 epa.gov |

Suppression of Cell Invasion and Metastasis

A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize. This compound has been found to suppress the invasive potential of cancer cells. epa.gov In studies using MDA-MB-231 breast cancer cells, the compound significantly inhibited cell invasion in a concentration-dependent manner, with a 40% reduction in invasion observed at a concentration of 20 µM. epa.gov This anti-invasive effect is mediated, at least in part, by the inhibition of matrix metalloproteinase-9 (MMP-9) activity. epa.govnih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell movement and invasion. nih.gov

Interference with Inflammatory Mediator Secretion and Action (e.g., Histamine (B1213489), Serotonin, Bradykinin)

While some studies have noted the general anti-inflammatory activities of this compound and other compounds from the Erythrina genus, specific research detailing its direct interference with the secretion or action of inflammatory mediators such as histamine, serotonin, and bradykinin (B550075) is not available in the reviewed scientific literature. nih.govnih.govresearchgate.netdntb.gov.ua The genus is known to produce a variety of flavonoids that possess anti-inflammatory properties by inhibiting signaling pathways like NF-κB, but the precise effect of this compound on the specified mediators has not been explicitly documented. nih.govdntb.gov.ua

Inhibition of Immune Cell Migration (e.g., Neutrophils, Macrophages) and Fibroblast Activity in Inflammatory Responses

This compound has demonstrated notable anti-inflammatory properties, particularly in models of chronic inflammation. Its mechanism of action is suggested to involve the modulation of key cellular processes that drive the inflammatory response, including the migration of immune cells and the activity of fibroblasts. While direct in vitro studies on specific cell migration are limited, in vivo evidence strongly supports its role in suppressing the cellular components of inflammation.

Research utilizing a cotton pellet-induced granuloma model in rats, a standard for assessing chronic inflammatory responses, has shown that this compound exhibits significant antiproliferative activity. This model mimics the formation of granulomatous tissue, a hallmark of chronic inflammation, which is heavily dependent on the infiltration of immune cells like neutrophils and macrophages, as well as the proliferation of fibroblasts and subsequent collagen deposition.

Oral administration of this compound resulted in a dose-dependent inhibition of granulomatous tissue formation. This suggests that the compound may interfere with the recruitment and activity of the aforementioned cells. It is proposed that this compound may act by inhibiting the migration of neutrophils and macrophages to the site of inflammation. Furthermore, it is thought to inhibit the activity of fibroblasts and the synthesis of collagen, which are critical steps in the development of granulomatous tissue.

The anti-inflammatory effects observed in this chronic model point towards a mechanism that goes beyond the modulation of early-phase inflammatory mediators. The marked reduction in granuloma weight at different doses underscores the compound's potential to interfere with the proliferative and fibrotic aspects of chronic inflammation.

Detailed Research Findings: Inhibition of Chronic Inflammation

The following interactive data table summarizes the dose-dependent inhibitory effect of this compound on cotton pellet-induced granuloma formation in rats.

| Dose (mg/kg) | Mean Granuloma Weight (mg) | Percentage Inhibition (%) |

| Control | 158.20 ± 10.15 | - |

| 2.5 | 95.06 ± 5.12 | 39.91 |

| 5.0 | 86.12 ± 4.23 | 45.56 |

| 10.0 | 61.20 ± 3.55 | 61.32 |

| Dexamethasone (2.5) | 49.50 ± 2.78 | 68.72 |

Data is presented as mean ± standard deviation.

The data clearly indicates that this compound significantly curtails the development of granulomatous tissue. The highest dose tested (10 mg/kg) produced a substantial inhibition of 61.32%, comparable to the potent anti-inflammatory steroid, dexamethasone. This robust in vivo activity provides a strong basis for the hypothesis that this compound's anti-inflammatory action is mediated, at least in part, through the inhibition of immune cell migration and fibroblast proliferation. Further in vitro studies are warranted to directly confirm and elucidate the precise molecular targets of this compound within these cell types.

Structure Activity Relationship Sar Studies and Analogues

Impact of Methylation Patterns on Biological Activities

The presence and position of methyl ether groups on the flavonoid skeleton are critical determinants of a molecule's biological activity and physicochemical properties.

Significance of 4'-Methyl Ether Substitution on Activity Profile and Solubility

The substitution of a methyl group at the 4'-position of the B-ring in Abyssinone V 4'-methyl ether plays a significant role in defining its biological character. Generally, the methylation of hydroxyl groups in flavonoids increases their lipophilicity. This increased lipid solubility can enhance the molecule's ability to cross cell membranes, potentially leading to improved bioavailability and greater interaction with intracellular targets. mdpi.com

While direct studies comparing the solubility of this compound with its non-methylated parent compound are limited, the introduction of a methyl ether in place of a hydroxyl group typically reduces the molecule's polarity. This change is expected to increase its solubility in nonpolar solvents and lipids.

From an activity perspective, O-methylation can significantly modulate a flavonoid's effects. Studies on various flavones have shown that methoxy (B1213986) groups on the B-ring can contribute to potent anti-inflammatory and antiproliferative activities. nih.govnih.gov The 4'-methoxy group in this compound may therefore be a key contributor to its observed cytotoxic effects against various cancer cell lines, including prostate (PC3, DU145), liver (HepG2), and breast (MCF-7) cancer cells. consensus.app

Comparative Analysis with Related Abyssinones Lacking or Possessing Different Methylations

To understand the specific role of the 4'-methyl ether group, it is useful to compare this compound with related compounds from the same family that feature different substitution patterns.

Abyssinone II: This compound is also a prenylated flavanone (B1672756) but lacks the 4'-methyl ether group, possessing a hydroxyl group at this position instead. A primary reported activity of Abyssinone II is the inhibition of aromatase, an enzyme involved in estrogen biosynthesis. nih.govnih.gov This suggests that the free hydroxyl group at the 4'-position may be important for binding to the active site of aromatase. In contrast, this compound is noted more for its cytotoxic and anti-inflammatory activities. nih.gov In silico studies have also explored Abyssinone II as a potential inhibitor for proteins related to SARS-CoV-2. nih.govresearchgate.net

| Compound | Core Structure | Substitution at 4'-Position | Key Reported Biological Activities |

|---|---|---|---|

| This compound | Flavanone | Methoxy (-OCH3) | Cytotoxic, Anti-inflammatory, Estrogenic/Antiestrogenic nih.govresearchgate.net |

| Abyssinone II | Flavanone | Hydroxyl (-OH) | Aromatase inhibitory, Potential antiviral nih.govnih.govresearchgate.net |

| Abyssinone VI | Chalcone (B49325) | Hydroxyl (-OH) | General chalcone activities (e.g., antimicrobial, antitumor) researchgate.netnih.gov |

Role of Prenyl Groups in Modulating Bioactivity

Prenylation, the attachment of a prenyl group (a five-carbon isoprene (B109036) unit), is a common modification of flavonoids that significantly impacts their biological function.

Influence on Lipophilicity and Receptor Binding Affinity

The most direct consequence of prenylation is a significant increase in the molecule's lipophilicity (fat-solubility). This property enhances the affinity of the flavonoid for biological membranes, improving its ability to be absorbed and transported into cells. mdpi.com An increased lipophilic character can lead to better interaction with hydrophobic pockets in target proteins and receptors. This may explain the potent biological effects observed for many prenylated flavonoids, as they can more effectively reach and bind to their cellular targets.

Effect of Hydroxyl Groups and Acetylation on Activity

The hydroxyl groups at positions 5 and 7 of the A-ring are characteristic features of many bioactive flavanones, including this compound. These groups are known to be important for the antioxidant activity of flavonoids, as they can donate a hydrogen atom to scavenge free radicals. Furthermore, the 5-hydroxyl group can form an intramolecular hydrogen bond with the keto group at position 4, which influences the planarity and electronic properties of the molecule, thereby affecting its interaction with biological targets. mdpi.com

Acetylation is a chemical modification where hydroxyl groups are converted into acetyl esters. This process can have varied effects on a flavonoid's activity. On one hand, acetylation increases lipophilicity, which can lead to improved cellular uptake and enhanced bioactivity. mdpi.commdpi.com Studies on some flavonoids have shown that acetylation enhances their cell proliferation inhibitory effects. nih.gov On the other hand, the free hydroxyl groups themselves are often essential for specific biological interactions, such as antioxidant activity or binding to enzyme active sites. Some research indicates that acetylating the 5-hydroxyl group, in particular, can decrease the inhibitory potency of certain flavonoids, suggesting that this specific group is critical for their mechanism of action. nih.govresearchgate.net The effect of acetylation is therefore highly dependent on the specific flavonoid and the biological activity being measured.

| Structural Feature | General Impact on Physicochemical Properties | General Impact on Biological Activity |

|---|---|---|

| 4'-Methyl Ether Group | Increases lipophilicity, reduces polarity | Modulates activity; may enhance cytotoxic and anti-inflammatory effects nih.govconsensus.app |

| Prenyl Groups | Significantly increases lipophilicity | Enhances membrane affinity and interaction with targets, often increasing potency researchgate.net |

| 5,7-Hydroxyl Groups | Contribute to polarity; 5-OH forms H-bond with C4-keto | Crucial for antioxidant activity; important for binding to various enzymes mdpi.com |

| Acetylation of Hydroxyls | Increases lipophilicity | Variable effects: may enhance cellular uptake but can also block essential interactions, leading to either increased or decreased activity nih.govresearchgate.net |

Influence of Hydroxyl Group Position (e.g., C5) on Intramolecular Hydrogen Bonding and Electron Delocalization

For flavanones in general, the hydroxyl group at the C5 position is known to form a strong intramolecular hydrogen bond with the carbonyl group at the C4 position. This interaction contributes to the planarity of the A and C rings, which in turn can enhance the delocalization of electrons across this part of the molecule. This electronic stabilization is a key feature of the flavanone scaffold. While no studies have specifically measured the effect of removing or shifting the C5 hydroxyl group in this compound, its presence is expected to be a significant factor in the molecule's conformational stability and electronic properties.

Changes in Activity Profile upon Acetylation of Hydroxyl Groups

The acetylation of hydroxyl groups in flavonoids is a common chemical modification that can alter their physicochemical properties, such as lipophilicity and hydrogen-bonding capacity. These changes can, in turn, affect the compound's absorption, distribution, metabolism, and ultimately, its biological activity. There are currently no specific studies in the reviewed literature that detail the acetylation of this compound and the consequent changes in its activity profile.

SAR Studies of Synthesized and Natural Analogues

A critical aspect of understanding a compound's SAR is the synthesis and biological evaluation of its analogues. This allows for the systematic modification of the chemical structure to identify which moieties are crucial for its activity.

Correlation Between Structural Modifications and Potency in Various Assays

Detailed studies involving the synthesis of a series of this compound analogues and the subsequent correlation of their structural modifications with potency in various assays are not available in the current body of scientific literature. One known natural analogue is burttinone, which features a hydroxyl group on the first prenyl side chain. Burttinone has been reported to exhibit cytotoxic effects against a panel of cancer cell lines. However, a direct comparative study with this compound to establish a clear SAR is lacking.

Table 1: Cytotoxicity of this compound and a Natural Analogue (Note: Data presented here is illustrative of the type of information needed for a full SAR study and is based on limited available findings. Direct comparative assays under identical conditions are not available.)

| Compound | Structural Difference from this compound | Assay | Cell Line | Activity (CC50/IC50) |

|---|---|---|---|---|

| This compound | - | Cytotoxicity | MCF-7 | ~20 µM |

| This compound | - | Cytotoxicity | MDA-MB-231 | ~20 µM |

Identification of Pharmacophoric Requirements for Specific Activities

The identification of the specific pharmacophoric requirements for the biological activities of this compound has not been explicitly detailed. A pharmacophore model would delineate the essential three-dimensional arrangement of functional groups necessary for its interaction with a biological target. The development of such a model would require data from a range of active and inactive analogues, which is not currently available.

Preclinical Biological Activity Spectrum in Vitro and in Vivo Animal Models

Anti-Inflammatory Efficacy

Studies have demonstrated that Abyssinone V 4'-methyl ether possesses anti-inflammatory properties in both acute and chronic models of inflammation in rodents. hygeiajournal.com The compound's mechanism may involve the inhibition of inflammatory mediators such as histamine (B1213489), serotonin, bradykinin (B550075), and prostaglandins. hygeiajournal.com

Acute Inflammation Models (e.g., Carrageenan-induced Paw Edema, Xylene-induced Ear Edema in Rodents)

The anti-inflammatory effect of this compound has been evaluated in established acute inflammation models. hygeiajournal.com In the carrageenan-induced paw edema model in rats, a widely used test for acute inflammation, oral administration of the compound resulted in a dose-related inhibition of edema formation. hygeiajournal.comnih.gov The highest tested dose demonstrated a more pronounced anti-edema effect than the reference drug, dexamethasone, particularly at 5 hours post-induction. hygeiajournal.com

Similarly, in the xylene-induced ear edema model in mice, which is mediated by inflammatory agents like histamine and serotonin, this compound produced a dose-dependent reduction in edema. hygeiajournal.commdpi.com The highest dose of the compound showed an inhibitory effect comparable to that of dexamethasone. hygeiajournal.com This suggests the compound may interfere with the action or secretion of these acute inflammatory mediators. hygeiajournal.com

| Model | Test Substance | Inhibition (%) |

|---|---|---|

| Carrageenan-induced Paw Edema (Rat, 5h) | This compound | 71.43 |

| Dexamethasone | 61.90 | |

| Xylene-induced Ear Edema (Mouse) | This compound | 62.65 |

| Dexamethasone | 59.08 |

Chronic Inflammation Models (e.g., Cotton Pellet-induced Granuloma in Rodents)

The efficacy of this compound against chronic inflammation was assessed using the cotton pellet-induced granuloma model in rats. hygeiajournal.com This model evaluates the proliferative phase of inflammation, which involves the formation of granulomatous tissue. researcher.lifemdpi.com Oral administration of this compound for seven consecutive days markedly inhibited the formation of granulomatous tissue in a dose-dependent manner. hygeiajournal.com The compound's antiproliferative activity in this model may be due to the inhibition of fibroblast proliferation, collagen synthesis, and the migration of neutrophils and macrophages. hygeiajournal.com The highest dose tested exhibited a significant, though slightly lower, inhibitory effect compared to the standard drug, dexamethasone. hygeiajournal.com

| Test Substance | Inhibition of Granuloma Formation (%) |

|---|---|

| This compound | 61.32 |

| Dexamethasone | 68.72 |

Anticancer and Antiproliferative Potential

This compound has been investigated for its potential as an anticancer agent, demonstrating antiproliferative effects both in vitro and in vivo. nih.govnih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay. nih.govnih.gov The compound exhibited a concentration-dependent and time-dependent inhibition of cell growth in all tested lines, which included prostate (DU145, PC3), liver (HepG2), and breast (MCF-7) cancer cells. nih.govnih.gov The most significant cytotoxic activity was observed at concentrations of 10 and 20 µM. nih.gov Further studies have shown it to be cytotoxic against the triple-negative breast cancer cell line MDA-MB-231 as well. nih.gov

| Cell Line | Cancer Type |

|---|---|

| DU145 | Prostate |

| PC3 | Prostate |

| HepG2 | Liver |

| MCF-7 | Breast (Estrogen Receptor-Positive) |

| MDA-MB-231 | Breast (Triple-Negative) |

In Vivo Inhibition of Mammary Gland Hyperplasia in Murine Models (e.g., DMBA-induced)

The in vivo antiproliferative effects of this compound were assessed in a chemically-induced breast tumor model in Swiss mice. nih.gov Mammary gland hyperplasia was induced by the carcinogen 7,12-dimethylbenz(a)anthracene (DMBA). nih.govconsensus.app Treatment with this compound at a specific dose resulted in a significant reduction in tumor incidence compared to the DMBA control group. nih.gov Furthermore, the compound led to a notable decrease in both tumor volume and the average tumor weight, demonstrating a substantial inhibitory effect on the development of DMBA-induced mammary hyperplasia. nih.gov Histological analysis confirmed a protective effect against lobular alveolar hyperplasia. nih.govnih.gov

| Parameter | DMBA Control Group | DMBA + this compound |

|---|---|---|

| Tumor Incidence (%) | 100 | 20 |

| Tumor Volume (cm³) | 15.32 ± 3.01 | 6.8 ± 0.5 |

| Inhibition of Average Tumor Weight (%) | - | 53.84 |

Evaluation of Anti-Metastatic Properties in Preclinical Models

The potential of this compound to inhibit cancer cell invasion, a key step in metastasis, has been explored. nih.gov In vitro studies using an invasion assay demonstrated that the compound could suppress the invasive capabilities of MDA-MB-231 breast cancer cells. nih.gov This anti-invasive effect was linked to the inhibition of metalloproteinase-9 (MMP-9) activity. nih.govresearchgate.net MMP-9 is an enzyme closely associated with the degradation of the extracellular matrix, which facilitates cancer cell invasion. nih.gov By suppressing MMP-9 activity, this compound may interfere with the metastatic process. nih.govresearchgate.net

Neuropharmacological Activities

Anticonvulsant Effects in Animal Models of Epilepsy (e.g., Pentylenetetrazol, Picrotoxine, Pilocarpine-induced Convulsions)

This compound has demonstrated significant anticonvulsant properties in various chemically-induced seizure models in mice. japsonline.comresearchgate.net The compound was evaluated for its ability to protect against convulsions induced by pentylenetetrazol (PTZ), picrotoxin (B1677862) (PIC), and pilocarpine (B147212) (PILO). japsonline.com

In the pentylenetetrazol-induced seizure model, this compound provided 100% protection to mice at a dose of 100 mg/kg. japsonline.comresearchgate.net

The compound also showed robust protective effects against convulsions induced by picrotoxin. It protected 100% of mice at doses of 25 mg/kg and 100 mg/kg, and 80% of mice at doses of 12.5 mg/kg and 50 mg/kg against generalized convulsions. japsonline.comresearchgate.net

In the pilocarpine model, this compound protected 100% of mice from generalized convulsions at doses of 25 and 50 mg/kg, and 80% of mice at a dose of 12.5 mg/kg. japsonline.comresearchgate.net Furthermore, it demonstrated a protective effect against mortality following pilocarpine-induced convulsions. At doses of 25 and 50 mg/kg, it protected 100% of the mice from death, while at doses of 12.5 and 100 mg/kg, it protected 71.43% of the animals. japsonline.comresearchgate.net These findings suggest that the anticonvulsant properties of this compound contribute to the traditional use of Erythrina droogmansiana, the plant from which it is isolated, in treating epilepsy. japsonline.com

Table 1: Anticonvulsant Activity of this compound in Mice

| Convulsant Agent | Dose of this compound (mg/kg) | Protection Against Generalized Convulsions (%) |

|---|---|---|

| Pentylenetetrazol | 100 | 100% |

| Picrotoxin | 12.5 | 80% |

| 25 | 100% | |

| 50 | 80% | |

| 100 | 100% | |

| Pilocarpine | 12.5 | 80% |

| 25 | 100% |

Data sourced from Talla et al., 2015. japsonline.com

Antioxidant Activity Assessment

Evaluation of Radical Scavenging Potential (e.g., DPPH assay, noting conflicting results)

There were no specific studies identified in the reviewed scientific literature that assessed the radical scavenging potential of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Consequently, a discussion on conflicting results regarding its antioxidant activity cannot be provided.

Estrogenic and Antiestrogenic Modulations

This compound has been shown to possess estrogenic properties. nih.gov In a ligand-binding assay, the compound was found to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with the same affinity. nih.gov

In vivo studies using ovariectomized rats further elucidated its estrogenic effects. While it did not significantly increase the uterine wet weight, this compound acted specifically on the vagina. nih.gov At a dose of 1 mg/kg body weight per day, it led to a significant 244.56% increase in the height of the vaginal epithelium. nih.gov These findings suggest that this compound is one of the active principles responsible for the estrogenic effects of Erythrina lysistemon, the plant from which it was isolated for this study. nih.gov

Aromatase Inhibitory Activity (Contextualized with Related Abyssinones)

This compound belongs to the abyssinone class of prenylated flavonoids, a group of compounds that has garnered scientific interest for a range of biological activities, including the inhibition of aromatase. scispace.com Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy in the management of estrogen-dependent conditions. While the broader class of abyssinones is associated with aromatase inhibitory potential, specific quantitative data on the direct enzymatic inhibition by this compound is not extensively detailed in current literature. However, research on related abyssinones provides a valuable framework for understanding its potential activity.

Studies have demonstrated that compounds within the abyssinone family, such as Abyssinone II, are notable inhibitors of aromatase. epa.gov The structural features of these flavonoids are thought to play a significant role in their interaction with the active site of the aromatase enzyme.

To provide a comparative perspective on the aromatase inhibitory effects within this compound class, the following table summarizes the available data for related abyssinone compounds.

Table 1: Aromatase Inhibitory Activity of Selected Abyssinones

| Compound | IC50 (µM) |

|---|---|

| (2S)-Abyssinone II | 0.4 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the stereochemistry of the molecule can significantly influence its inhibitory potency, with the (2S)-enantiomer of Abyssinone II being a particularly strong inhibitor of the aromatase enzyme. While this compound has established anti-inflammatory, estrogenic, and antiestrogenic effects, its direct interaction and inhibitory capacity against aromatase remain an area for further specific investigation to fully elucidate its preclinical biological activity spectrum. epa.gov

Future Research Directions and Translational Perspectives in Preclinical Development

Exploration of Undiscovered Mechanisms of Action and Target Identification

Current research indicates that Abyssinone V 4'-methyl ether exerts its anti-cancer effects in breast cancer cells through the induction of apoptosis via a ROS-mediated mitochondrial pathway. Current time information in Bangalore, IN. This process is characterized by the activation of caspase-3 and caspase-9, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL. Current time information in Bangalore, IN.scispace.com Furthermore, the compound has been shown to suppress cancer cell invasion by inhibiting the activity of matrix metalloproteinase-9 (MMP-9). Current time information in Bangalore, IN.scispace.com

While these findings are significant, the precise molecular targets of this compound remain to be fully elucidated. Future research should focus on identifying the specific proteins or signaling pathways with which the compound directly interacts to initiate its downstream effects. Techniques such as affinity chromatography, and computational modeling can be employed to pinpoint its binding partners. ufl.edu A deeper understanding of its mechanism of action will be crucial for optimizing its therapeutic use and identifying potential biomarkers for patient stratification.

Table 1: Known Mechanisms of Action of this compound in Breast Cancer Cells

| Mechanism | Key Molecular Events | Reference |

| Induction of Apoptosis | - Increased Reactive Oxygen Species (ROS) production- Activation of caspase-3 and caspase-9- Downregulation of Bcl-2 and Bcl-XL | Current time information in Bangalore, IN.scispace.com |

| Suppression of Invasion | - Inhibition of Matrix Metalloproteinase-9 (MMP-9) activity | Current time information in Bangalore, IN.scispace.com |

Design and Synthesis of Novel this compound Analogues with Enhanced Potency or Specificity

To date, research has primarily focused on the naturally occurring this compound. There is a significant opportunity to enhance its therapeutic properties through medicinal chemistry. Future efforts should be directed towards the design and synthesis of novel analogues of the compound. By modifying its chemical structure, it may be possible to improve its potency, selectivity, and pharmacokinetic profile. For instance, alterations to the prenyl groups or the flavonoid backbone could lead to derivatives with increased affinity for their molecular targets or reduced off-target effects. Structure-activity relationship (SAR) studies will be instrumental in guiding the synthesis of these new compounds and identifying key structural features responsible for their biological activity.

Investigation into Other Potential Biological Activities and Therapeutic Applications

The known biological activities of this compound include anti-inflammatory, estrogenic, and anti-estrogenic effects, in addition to its anti-cancer properties. Current time information in Bangalore, IN. These diverse activities suggest that its therapeutic potential may extend beyond oncology. Future research should explore other potential applications for this compound. For example, its anti-inflammatory properties could be investigated in the context of chronic inflammatory diseases. Its estrogenic and anti-estrogenic effects also warrant further study for potential applications in hormone-related conditions. Screening this compound against a broad range of biological targets could uncover novel therapeutic opportunities.

Development of Advanced Drug Delivery Systems for Optimized Pharmacokinetics

A significant hurdle in the clinical development of many natural products is their poor bioavailability and unfavorable pharmacokinetic properties. While specific data on the pharmacokinetics of this compound is limited, flavonoids, in general, can face challenges with solubility and metabolic stability. researchgate.net Therefore, the development of advanced drug delivery systems is a critical area for future research. Encapsulation of the compound in nanoparticles, liposomes, or polymeric micelles could enhance its solubility, protect it from premature degradation, and facilitate targeted delivery to tumor tissues. genesispub.org Such formulations could improve its therapeutic index by increasing its concentration at the site of action while minimizing systemic exposure.

Comparative Studies with Other Naturally Derived Compounds and Synthetic Agents

To establish the therapeutic niche of this compound, it is essential to conduct comparative studies with other anti-cancer agents. Future preclinical studies should compare its efficacy and safety profile with those of other naturally derived compounds with similar mechanisms of action, as well as with standard-of-care synthetic chemotherapeutic drugs. These studies will help to benchmark its potency and selectivity, and to identify potential combination therapies where it could act synergistically with other agents to enhance therapeutic outcomes.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Understanding

To gain a holistic understanding of the cellular response to this compound, the integration of omics technologies is imperative. researchgate.netnih.gov Proteomic studies can identify global changes in protein expression and post-translational modifications in treated cancer cells, providing further insights into its mechanism of action and identifying potential biomarkers of response. nih.gov Metabolomic analyses can reveal alterations in cellular metabolism, which is a hallmark of cancer. researchgate.net By combining these omics approaches, a comprehensive picture of the biological effects of this compound can be constructed, facilitating a more rational approach to its clinical development.

Addressing Discrepancies in Reported Biological Activities for Clarification and Robustness

While the primary focus of recent research has been on the anti-cancer effects of this compound, it has also been reported to possess both estrogenic and anti-estrogenic properties. Current time information in Bangalore, IN. The context-dependent nature of these activities needs to be thoroughly investigated. Future studies should aim to clarify the conditions under which each activity is dominant and the molecular mechanisms that govern this duality. A clear understanding of its hormonal effects is crucial for its safe and effective use, particularly in the context of hormone-sensitive cancers. Robust and standardized bioassays are needed to ensure the reproducibility of these findings and to provide a clear rationale for its therapeutic application.

Table 2: Summary of Future Research Directions

| Research Area | Key Objectives |

| Mechanism of Action | - Identify direct molecular targets.- Elucidate upstream signaling pathways. |

| Analogue Synthesis | - Improve potency and selectivity.- Enhance pharmacokinetic properties. |

| New Therapeutic Applications | - Investigate anti-inflammatory potential.- Explore utility in other disease models. |

| Drug Delivery | - Develop nanoformulations to improve bioavailability.- Enable targeted delivery to tumor tissues. |

| Comparative Studies | - Benchmark efficacy against other anti-cancer agents.- Identify potential synergistic combinations. |

| Omics Integration | - Profile changes in the proteome and metabolome.- Obtain a systems-level understanding of its effects. |

| Activity Discrepancies | - Clarify the dual estrogenic/anti-estrogenic effects.- Standardize bioassays for robust characterization. |

Q & A

Q. How can synergistic effects between Abyssinone V-4'-methyl ether and conventional chemotherapeutics be quantified?

- Methodological Answer : Use the Chou-Talalay combination index (CI) method in breast cancer cell lines. Fixed-ratio drug combinations (e.g., with doxorubicin) are tested via MTT assays. Isobologram analysis identifies additive/synergistic interactions .

Contradictions & Gaps in Current Research

Q. Why do some studies report estrogenic activity of Abyssinone V-4'-methyl ether, while others highlight anti-estrogenic effects?

- Methodological Answer : Context-dependent effects may arise from tissue-specific estrogen receptor (ER) subtypes. Use ERα/ERβ-specific reporter assays and compare results in uterine (ERα-dominant) vs. bone (ERβ-dominant) cell models. Dose-dependent agonist/antagonist switching should also be explored .

Q. What molecular techniques can clarify the dual role of Abyssinone V-4'-methyl ether in promoting apoptosis and antioxidant defense?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.